2,5,6,11-Tetramethyl-6H-pyrido[4,3-b]carbazol-2-ium iodide
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Overview
Description
2,5,6,11-Tetramethyl-6H-pyrido[4,3-b]carbazol-2-ium iodide is a chemical compound with the molecular formula C19H19IN2. It is a derivative of carbazole, a class of compounds known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
The synthesis of 2,5,6,11-Tetramethyl-6H-pyrido[4,3-b]carbazol-2-ium iodide typically involves multi-step organic reactions. One common synthetic route includes the alkylation of carbazole derivatives followed by cyclization and iodination reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
2,5,6,11-Tetramethyl-6H-pyrido[4,3-b]carbazol-2-ium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methyl groups, using reagents like sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
2,5,6,11-Tetramethyl-6H-pyrido[4,3-b]carbazol-2-ium iodide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex carbazole derivatives.
Biology: The compound’s ability to intercalate with DNA makes it a useful tool in studying DNA interactions and developing potential anticancer agents.
Medicine: Research has shown that carbazole derivatives, including this compound, exhibit anticancer, antimicrobial, and anti-inflammatory properties.
Industry: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its photophysical properties .
Mechanism of Action
The mechanism of action of 2,5,6,11-Tetramethyl-6H-pyrido[4,3-b]carbazol-2-ium iodide involves its interaction with biological macromolecules. It can intercalate into DNA, disrupting the DNA structure and inhibiting the activity of enzymes like topoisomerases and telomerases. This leads to the inhibition of cell proliferation, making it a potential anticancer agent. Additionally, it can modulate protein phosphorylation pathways, further contributing to its biological effects .
Comparison with Similar Compounds
2,5,6,11-Tetramethyl-6H-pyrido[4,3-b]carbazol-2-ium iodide can be compared with other carbazole derivatives, such as:
Ellipticine: Known for its anticancer properties, ellipticine also intercalates with DNA and inhibits topoisomerase activity.
Celiptium: Another carbazole derivative with anticancer activity, it inhibits DNA synthesis and induces apoptosis in cancer cells.
Properties
CAS No. |
63315-02-6 |
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Molecular Formula |
C19H19IN2 |
Molecular Weight |
402.3 g/mol |
IUPAC Name |
2,5,6,11-tetramethylpyrido[4,3-b]carbazol-2-ium;iodide |
InChI |
InChI=1S/C19H19N2.HI/c1-12-16-11-20(3)10-9-14(16)13(2)19-18(12)15-7-5-6-8-17(15)21(19)4;/h5-11H,1-4H3;1H/q+1;/p-1 |
InChI Key |
YGKGWTFVMCEVCL-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C2C=C[N+](=CC2=C(C3=C1N(C4=CC=CC=C43)C)C)C.[I-] |
Origin of Product |
United States |
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